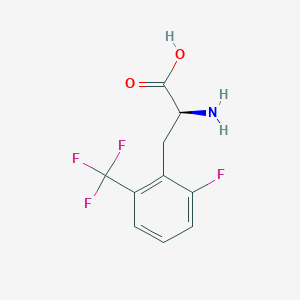
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the fluorination of precursor compounds using fluorinating agents. For example, the Balz-Schiemann reaction can be employed, where diazotization of an amino group followed by fluorodediazonation introduces the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of solvents, reaction temperatures, and purification methods are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry: The compound’s stability and reactivity are valuable in developing new materials and agrochemicals.
作用机制
The mechanism by which 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine stands out due to its amino acid structure, which allows it to be easily incorporated into peptides and proteins. This makes it particularly useful in biological and medicinal research, where it can be used to study protein function and design new therapeutic agents .
属性
IUPAC Name |
2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQREVOLXIGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














